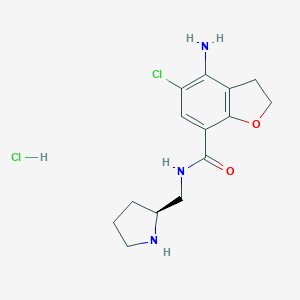

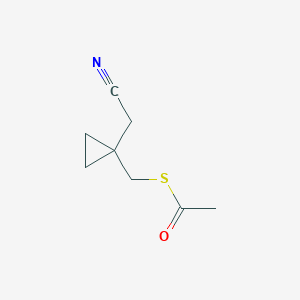

1-(乙酰硫甲基)环丙烷乙腈

描述

1-(Acetylthiomethyl)cyclopropaneacetonitrile is a chemical compound used as a reagent in the synthesis of benzothiazole and thiazole substituted benzyl alcohols, which are potent LTD4 antagonists .

Synthesis Analysis

The synthesis of 1-(Acetylthiomethyl)cyclopropaneacetonitrile involves a reaction with triethylamine in ethanol, water, N,N-dimethyl-formamide, and toluene. The process includes several steps and conditions, such as cooling to -15° C and heating to 35° C .Chemical Reactions Analysis

1-(Acetylthiomethyl)cyclopropaneacetonitrile is used as a reagent in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . The exact chemical reactions it undergoes in this process are not specified in the search results.Physical And Chemical Properties Analysis

The molecular weight of 1-(Acetylthiomethyl)cyclopropaneacetonitrile is 169.24 . Other physical and chemical properties like boiling point, melting point, solubility, and stability are not available in the search results .科学研究应用

Synthesis of Montelukast

“1-(Acetylthiomethyl)cyclopropaneacetonitrile” is used as an intermediate in the synthesis of montelukast . Montelukast is a medication used in the treatment of asthma and allergic rhinitis. The process involves the preparation of 1-(mercaptomethyl)cyclopropaneacetic acid, which is a useful intermediate in the preparation of montelukast and its salts .

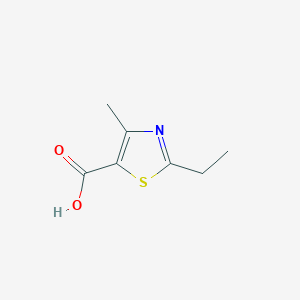

Synthesis of Benzothiazole and Thiazole Substituted Benzyl Alcohols

This compound is used as a reagent in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . These substances are known to be potent LTD4 antagonists . LTD4 antagonists are used in the treatment of asthma and other respiratory conditions.

Synthesis of 1-(Thiomethyl)cyclopropaneacetic Acid

“1-(Acetylthiomethyl)cyclopropaneacetonitrile” can be hydrolyzed to yield 1-(thiomethyl)cyclopropaneacetic acid. This reaction is a key step in the synthesis of various pharmaceutical compounds.

作用机制

Target of Action

1-(Acetylthiomethyl)cyclopropaneacetonitrile is primarily used as a reagent in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . These compounds are known to be potent antagonists of Leukotriene D4 (LTD4), a mediator of inflammation in the body .

Mode of Action

It is known to be involved in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . These compounds, in turn, act as potent LTD4 antagonists, blocking the action of LTD4 and thereby reducing inflammation .

Biochemical Pathways

The biochemical pathways affected by 1-(Acetylthiomethyl)cyclopropaneacetonitrile are those involved in the synthesis of benzothiazole and thiazole substituted benzyl alcohols . These compounds, once synthesized, can interfere with the leukotriene pathway by acting as LTD4 antagonists .

Result of Action

The primary result of the action of 1-(Acetylthiomethyl)cyclopropaneacetonitrile is the synthesis of benzothiazole and thiazole substituted benzyl alcohols . These compounds are potent LTD4 antagonists, and their presence can lead to a reduction in inflammation .

属性

IUPAC Name |

S-[[1-(cyanomethyl)cyclopropyl]methyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-7(10)11-6-8(2-3-8)4-5-9/h2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKQJRWEYCKICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Acetylthiomethyl)cyclopropaneacetonitrile | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B49541.png)